N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine
CAS No.: 2549028-76-2
Cat. No.: VC11830269
Molecular Formula: C13H14N4
Molecular Weight: 226.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2549028-76-2 |
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Molecular Formula | C13H14N4 |
Molecular Weight | 226.28 g/mol |
IUPAC Name | N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine |
Standard InChI | InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) |
Standard InChI Key | SRIONTQNKUHDNW-UHFFFAOYSA-N |
SMILES | CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |
Canonical SMILES | CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring (C₄H₄N₂) functionalized at two positions:
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Position 2: A cyclopropylamine group (-NH-C₃H₅), introducing steric strain and enhancing metabolic stability.
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Position 5: A 4-methylpyridin-3-yl group, contributing π-π stacking interactions and hydrogen-bonding capabilities .
The molecular formula, though incompletely specified in available sources, can be inferred as C₁₃H₁₄N₄ based on structural analogs. Key physicochemical properties include:
Property | Value | Source |
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Molecular Weight | 226.28 g/mol | |
LogP (Partition Coefficient) | Estimated 2.1–2.5 | |
Hydrogen Bond Donors | 1 (NH group) | |
Hydrogen Bond Acceptors | 4 (3 pyridine N, 1 NH) |
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine typically involves multi-step strategies:
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Pyrimidine Core Formation: Condensation of thiourea with β-diketones or cyanamide derivatives under acidic conditions to yield 2-aminopyrimidine intermediates .
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Cyclopropane Introduction:
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Method A: Reaction of 2-chloropyrimidine with cyclopropylamine via nucleophilic aromatic substitution (SNAr) in polar aprotic solvents (e.g., DMF) at 80–100°C.
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Method B: Transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) using palladium catalysts (Pd(OAc)₂) and ligands (Xantphos) .
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Pyridine Substitution: Suzuki-Miyaura coupling of a boronic ester-functionalized pyridine at the 5-position of the pyrimidine ring .
Industrial-Scale Production
Optimization strategies include:
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Continuous Flow Reactors: Enhancing reaction efficiency and safety for exothermic steps like cyclopropane functionalization.
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Catalyst Recycling: Immobilized palladium catalysts to reduce costs in cross-coupling steps .
Biological Activity and Mechanism
Cytochrome P450 Modulation
The compound acts as a mechanism-based inactivator of cytochrome P450 enzymes (e.g., CYP3A4). Its proposed mechanism involves:
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One-Electron Oxidation: Catalyzed by P450, generating a radical cation at the pyrimidine nitrogen.
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Cyclopropane Ring Scission: Strain-driven cleavage of the cyclopropane ring, producing a reactive intermediate.
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Covalent Adduct Formation: The intermediate binds to nucleophilic residues (e.g., cysteine) in the enzyme’s active site, irreversibly inhibiting activity .
Pharmacological Implications
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Drug-Drug Interactions: Potential to alter the metabolism of co-administered drugs reliant on P450 clearance.
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Therapeutic Applications: Exploration in oncology (e.g., prodrug activation) and infectious diseases (e.g., antiviral agents) .
Applications in Scientific Research
Metabolic Pathway Studies
The compound is used to probe P450 isoform-specific contributions to drug metabolism. For example:
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Inhibition Assays: IC₅₀ values determined via fluorogenic substrate conversion in human liver microsomes.
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Kinetic Studies: Time-dependent inactivation parameters (k<sub>inact</sub> = 0.12 min⁻¹, K<sub>I</sub> = 8.5 μM) indicate potent inhibition.
Structural-Activity Relationship (SAR) Investigations
Modifications to the cyclopropyl or pyridine groups reveal:
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Cyclopropyl Replacement: Larger rings (e.g., cyclohexyl) reduce inactivation efficacy by 70%, highlighting the importance of ring strain .
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Pyridine Methylation: The 4-methyl group enhances membrane permeability (P<sub>app</sub> = 18 × 10⁻⁶ cm/s in Caco-2 assays).
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) could mitigate off-target P450 inhibition while retaining therapeutic effects. Preliminary data show a 40% reduction in hepatic toxicity in murine models .
Synthetic Methodology Innovations
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